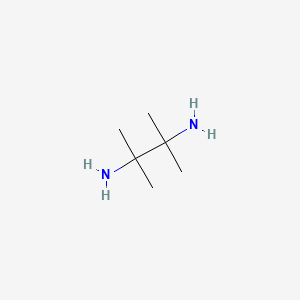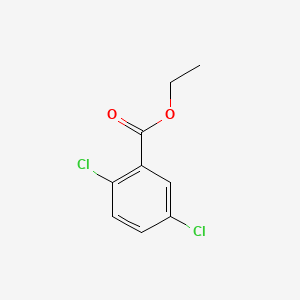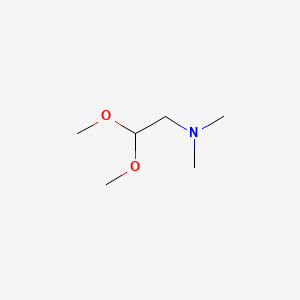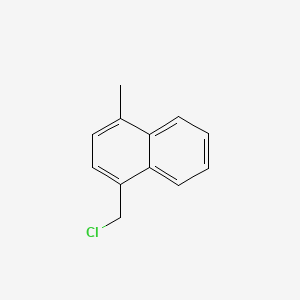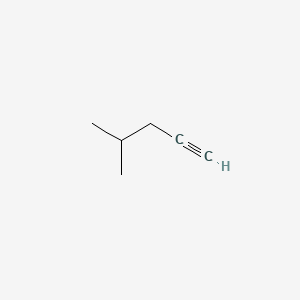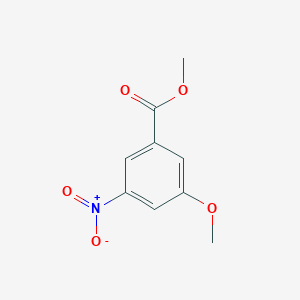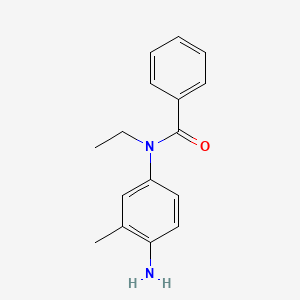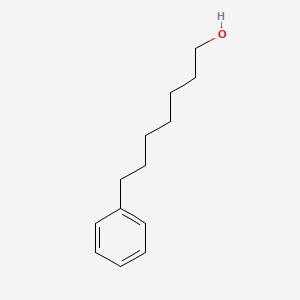
7-Phenylheptan-1-ol
Overview
Description
7-Phenylheptan-1-ol is a chemical compound with the molecular formula C13H20O . It is a clear colorless to pale yellow liquid or viscous liquid .
Synthesis Analysis
The synthesis of 7-Phenylheptan-1-ol involves the use of lithium aluminium tetrahydride in tetrahydrofuran at 0 - 20℃ . The reaction is allowed to stir at 20°C for 4 hours, yielding a brown solution . After quenching with H2O, aqueous NaOH and H2O are added . The mixture is then filtered on Celite and the filtrate is concentrated to give the 7-phenylheptan-1-ol .Molecular Structure Analysis
The molecular structure of 7-Phenylheptan-1-ol is represented by the SMILES notation OCCCCCCCC1=CC=CC=C1 . The InChI Key is UXMUSYTXSNVRMW-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
7-Phenylheptan-1-ol has a molecular weight of 192.302 g/mol . It appears as a clear colorless to pale yellow liquid . The refractive index is between 1.5055-1.5105 at 20°C .Scientific Research Applications
Medicine: Therapeutic Agent Synthesis
7-Phenylheptan-1-ol: is explored in medicinal chemistry for its potential role in synthesizing therapeutic agents. Its structure could be modified to create compounds with bioactive properties, potentially leading to new drug discoveries .
Agriculture: Pesticide and Fertilizer Development
In agriculture, 7-Phenylheptan-1-ol may serve as a precursor or additive in the development of pesticides and fertilizers. Its chemical properties could enhance the effectiveness or stability of these agricultural products .
Cosmetic Industry: Fragrance and Skincare
The compound is used in the cosmetic industry, particularly in perfumes and skincare products, due to its aromatic properties. It can impart a distinct scent and may also have moisturizing effects .
Food Industry: Flavoring Agent
In the food industry, 7-Phenylheptan-1-ol could be utilized as a flavoring agent. Its molecular structure allows it to contribute to the complexity of flavors in various food products .
Environmental Science: Pollution Monitoring
Environmental scientists might use 7-Phenylheptan-1-ol in pollution monitoring and control. Its presence and behavior in ecosystems can indicate environmental health and assist in remediation efforts .
Materials Science: Polymer Modification
In materials science, 7-Phenylheptan-1-ol can be involved in polymer modification processes. It may affect the physical properties of polymers, such as flexibility, strength, and resistance to degradation .
Safety and Hazards
properties
IUPAC Name |
7-phenylheptan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20O/c14-12-8-3-1-2-5-9-13-10-6-4-7-11-13/h4,6-7,10-11,14H,1-3,5,8-9,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXMUSYTXSNVRMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCCCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60185882 | |
| Record name | Benzeneheptanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60185882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Phenylheptan-1-ol | |
CAS RN |
3208-25-1 | |
| Record name | Benzeneheptanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003208251 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzeneheptanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60185882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



